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Compound of Interest

Compound Name: Dovitinib

Cat. No.: B548160 Get Quote

Dovitinib, also known as TKI-258 or CHIR-258, is a potent, orally active, multi-targeted

receptor tyrosine kinase (RTK) inhibitor.[1][2][3] It has been extensively investigated for its

antineoplastic activity in various cancers, including renal cell carcinoma, multiple myeloma, and

advanced solid tumors.[2][4][5] This technical guide provides a comprehensive overview of its

chemical structure, physicochemical properties, mechanism of action, and key experimental

protocols for its evaluation.

Chemical Structure and Physicochemical Properties
Dovitinib is a benzimidazole-quinolinone compound.[2] Its chemical structure is characterized

by a 4-amino-5-fluoro-3-[5-(4-methyl-1-piperazinyl)-1,3-dihydrobenzimidazol-2-ylidene]-2-

quinolinone core.[2] The lactate salt form is often used for its improved aqueous solubility.[6][7]

Table 1: Chemical Identifiers and Physicochemical Properties of Dovitinib
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Property Value Reference(s)

IUPAC Name

4-amino-5-fluoro-3-[6-(4-

methylpiperazin-1-yl)-1H-

benzimidazol-2-yl]-1H-quinolin-

2-one

[2]

Synonyms TKI-258, CHIR-258, GFKI-258 [2][8]

CAS Number 405169-16-6 [2][8]

Molecular Formula C₂₁H₂₁FN₆O [2][8]

Molecular Weight 392.43 g/mol [2][9]

Monoisotopic Mass 392.1761 Da [10]

Solubility

Poor water solubility for the

free base. Soluble in DMSO (5

mg/mL) and DMF (5 mg/mL).

[7][8][11]

XlogP (predicted) 1.6 [10]

SMILES

CN1CCN(CC1)C2=CC3=C(C=

C2)N=C(N3)C4=C(C5=C(C=C

C=C5F)NC4=O)N

[10]

InChIKey
PIQCTGMSNWUMAF-

UHFFFAOYSA-N
[10]

Mechanism of Action and Biological Activity
Dovitinib functions as a pan-tyrosine kinase inhibitor, targeting multiple RTKs involved in tumor

growth, proliferation, and angiogenesis.[5][12] It potently inhibits Class III (e.g., FLT3, c-Kit),

Class IV (FGFRs), and Class V (VEGFRs) receptor tyrosine kinases.[9][13] The inhibition of

Fibroblast Growth Factor Receptors (FGFRs) is a key feature that distinguishes it from other

VEGFR inhibitors.[14] This dual inhibition of both FGFR and VEGFR pathways may help

overcome resistance to therapies that target only the VEGF pathway.[15]

The binding of growth factors like FGF, VEGF, and PDGF to their respective receptors triggers

receptor dimerization and autophosphorylation, initiating downstream signaling cascades.
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Dovitinib competitively binds to the ATP-binding pocket of these kinases, inhibiting this

phosphorylation and effectively blocking the signal transduction. The primary downstream

pathways affected are the PI3K/AKT and MAPK/ERK signaling cascades, which are crucial for

cell survival and proliferation.[16]
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Caption: Dovitinib inhibits FGFR, VEGFR, and PDGFR, blocking downstream PI3K/AKT and
MAPK pathways.

In Vitro Kinase Inhibitory Activity
Dovitinib demonstrates potent inhibitory activity against a range of kinases in cell-free assays.

Table 2: Dovitinib IC₅₀ Values for Receptor Tyrosine Kinases (Cell-Free Assays)

Target Kinase IC₅₀ (nM) Reference(s)

FLT3 1 [9][17]

c-Kit 2 [9][17]

FGFR1 8 [17]

FGFR3 9 [17]

VEGFR1 10 [17]

VEGFR2 13 [17]

VEGFR3 8 [17]

PDGFRα 27 [17]

PDGFRβ 210 [17]

CSF-1R 36 [17]

Cell-Based Proliferative Activity
Dovitinib effectively inhibits the proliferation of various cancer cell lines, particularly those

dependent on the signaling of its target kinases.

Table 3: Dovitinib IC₅₀ Values in Cell-Based Proliferation Assays
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Cell Line Cancer Type
Key
Mutation/Targe
t

IC₅₀ (nM) Reference(s)

B9 (FGF-stim)
Murine

Plasmacytoma
WT FGFR3 25 [9]

B9 (FGF-stim)
Murine

Plasmacytoma
F384L-FGFR3 25 [9]

KMS11
Multiple

Myeloma
Y373C-FGFR3 90 [9]

OPM2
Multiple

Myeloma
K650E-FGFR3 90 [9]

KMS18
Multiple

Myeloma
G384D-FGFR3 550 [9]

SK-HEP1
Hepatocellular

Carcinoma
- ~1700 (1.7 µM) [9]

SupB15 B-cell ALL - 449 (0.449 µM) [9]

Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of Dovitinib's activity. Below

are representative protocols for key in vitro experiments.

Kinase Inhibition Assay (Time-Resolved Fluorescence -
TRF)
This protocol outlines a general method for determining the IC₅₀ value of Dovitinib against a

specific receptor tyrosine kinase.

Objective: To measure the concentration of Dovitinib required to inhibit 50% of the kinase's

phosphorylation activity.

Materials:
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Recombinant human kinase (e.g., FGFR1, VEGFR2)

Biotinylated peptide substrate (e.g., GGLFDDPSYVNVQNL for c-KIT/FLT3)[11]

ATP (at or near Kₘ concentration)

Dovitinib stock solution (in DMSO)

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

Stop buffer (e.g., 25 mM EDTA in assay buffer)

Streptavidin-coated microtiter plates

Detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody)

Time-resolved fluorescence plate reader

Procedure:

Compound Preparation: Perform serial dilutions of the Dovitinib stock solution in DMSO,

followed by a final dilution in assay buffer to achieve the desired test concentrations.

Reaction Setup: In a microtiter plate, add the kinase, the specific biotinylated peptide

substrate, and the diluted Dovitinib or DMSO (vehicle control).

Initiation: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for

a specified period (e.g., 1-4 hours).[11]

Termination: Stop the reaction by adding the stop buffer containing EDTA.

Capture: Transfer the reaction mixture to a streptavidin-coated plate to capture the

biotinylated peptides. Incubate to allow binding.

Washing: Wash the plate to remove unbound components.

Detection: Add a Europium-labeled anti-phosphotyrosine antibody to detect the

phosphorylated substrate. Incubate to allow antibody binding.
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Measurement: After a final wash step, measure the time-resolved fluorescence signal. The

signal intensity is proportional to the extent of substrate phosphorylation.

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of Dovitinib
concentration. Calculate the IC₅₀ value using a non-linear regression model (e.g., sigmoidal

dose-response).[9]

Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the effect of Dovitinib on the viability and

proliferation of cancer cells.

Objective: To determine the concentration of Dovitinib that reduces cell viability by 50% (IC₅₀).

Materials:

Cancer cell line of interest (e.g., KMS11, OPM2)

Complete cell culture medium

Dovitinib stock solution (in DMSO)

96-well cell culture plates

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 2

x 10⁴ cells/well) and allow them to adhere overnight.[9]

Compound Treatment: The next day, treat the cells with serial dilutions of Dovitinib. Include

wells with DMSO as a vehicle control and wells with medium only as a blank.
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Incubation: Incubate the plates for a defined period (e.g., 48 to 96 hours) under standard cell

culture conditions (37°C, 5% CO₂).[9]

MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours.

During this time, viable cells with active mitochondrial reductases will convert the yellow MTT

into purple formazan crystals.

Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

Measurement: Measure the absorbance of the solution in each well at a specific wavelength

(e.g., 570 nm) using a microplate reader.

Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of

cell viability for each Dovitinib concentration relative to the vehicle control. Plot the

percentage of viability against the logarithm of Dovitinib concentration and determine the

IC₅₀ value using non-linear regression.
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Caption: General workflow for evaluating Dovitinib's in vitro efficacy.

Conclusion
Dovitinib is a well-characterized multi-kinase inhibitor with a distinct profile that includes potent

inhibition of FGFR, VEGFR, and other RTKs. Its chemical properties, mechanism of action, and

biological activities have been thoroughly documented in preclinical and clinical studies. The

data and protocols presented in this guide offer a foundational resource for researchers and

scientists in the field of drug development, enabling further investigation into the therapeutic

potential of Dovitinib and similar targeted agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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